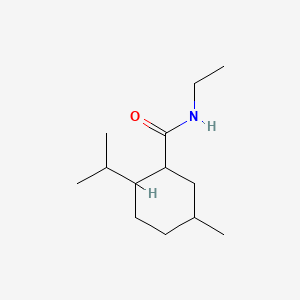

N-Ethyl-p-menthane-3-carboxamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du N-Éthyl-p-menthane-3-carboxamide implique généralement la réaction de l'acide menthylcarboxylique avec l'éthylamine. Le processus commence par la préparation de l'acide menthylcarboxylique, qui est ensuite converti en chlorure de menthyl acyle en utilisant du chlorure de thionyle. Le chlorure de menthyl acyle est ensuite mis à réagir avec l'éthylamine pour former le N-Éthyl-p-menthane-3-carboxamide .

Méthodes de production industrielle : Dans un contexte industriel, la synthèse implique l'utilisation de copeaux de magnésium métallique, de tétrahydrofurane et de méthylbenzène dans une cuve de réaction sous pression en acier inoxydableL'acide menthylcarboxylique résultant est ensuite mis à réagir avec du chlorure de thionyle et de l'éthylamine pour produire du N-Éthyl-p-menthane-3-carboxamide .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Éthyl-p-menthane-3-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .

4. Applications de recherche scientifique

Le N-Éthyl-p-menthane-3-carboxamide présente une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme agent réfrigérant dans diverses formulations chimiques.

Biologie : Étudié pour ses effets sur les récepteurs sensoriels et son utilisation potentielle dans les tests biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier pour fournir des sensations de fraîcheur dans les formulations topiques.

Industrie : Largement utilisé dans la production de produits de soins bucco-dentaires, d'aliments, de boissons, d'articles de toilette et de cosmétiques en raison de ses propriétés rafraîchissantes

5. Mécanisme d'action

Le N-Éthyl-p-menthane-3-carboxamide agit comme un agoniste du récepteur potentiel transitoire de la mélastanine 8 (TRPM8). Lorsque le composé se lie au récepteur TRPM8, il active le récepteur, ce qui provoque une sensation de fraîcheur. Ce mécanisme est similaire à celui du menthol, qui active également le récepteur TRPM8.

Composés similaires :

- WS-23 (N,2,3-triméthyl-2-propan-2-ylbutanamide)

- Evercool 180 (N-p-benzène-acétonitrile menthanecarboxamide)

- Evercool 190 (N-(2-pyridine-2-yl)éthyl-3-p-menthancarboxamide)

Comparaison : Le N-Éthyl-p-menthane-3-carboxamide est unique par son effet rafraîchissant physiologique fort et clair, qui est plus durable que celui des autres agents rafraîchissants. Alors que le WS-23, l'Evercool 180 et l'Evercool 190 possèdent également des propriétés rafraîchissantes, le N-Éthyl-p-menthane-3-carboxamide est préféré dans de nombreuses applications en raison de sa sensation de fraîcheur pure et de l'absence de saveur étrangère .

Applications De Recherche Scientifique

N-Ethyl-p-menthane-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a cooling agent in various chemical formulations.

Biology: Studied for its effects on sensory receptors and its potential use in biological assays.

Medicine: Investigated for its potential therapeutic effects, particularly in providing cooling sensations in topical formulations.

Industry: Widely used in the production of oral care products, foods, beverages, toiletries, and cosmetics due to its cooling properties

Mécanisme D'action

N-Ethyl-p-menthane-3-carboxamide acts as an agonist of the transient receptor potential melastatin-8 (TRPM8) receptor. When the compound binds to the TRPM8 receptor, it activates the receptor, leading to a cooling sensation. This mechanism is similar to that of menthol, which also activates the TRPM8 receptor.

Comparaison Avec Des Composés Similaires

- WS-23 (N,2,3-trimethyl-2-propan-2-ylbutanamide)

- Evercool 180 (N-p-benzene-acetonitrile menthanecarboxamide)

- Evercool 190 (N-(2-pyridine-2-yl)ethyl-3-p-menthancarboxamide)

Comparison: N-Ethyl-p-menthane-3-carboxamide is unique in its strong and clear physiological cooling effect, which is longer-lasting compared to other cooling agents. While WS-23, Evercool 180, and Evercool 190 also possess cooling properties, this compound is preferred in many applications due to its pure cooling feel and lack of foreign flavor .

Activité Biologique

N-Ethyl-p-menthane-3-carboxamide, commonly referred to as WS-3, is a synthetic compound recognized for its cooling properties and physiological effects. This compound is primarily utilized in food, cosmetic, and pharmaceutical industries due to its unique sensory profile. It is classified as a selective ligand for the transient receptor potential melastatin-8 (TRPM8), which plays a crucial role in thermosensation.

- Molecular Formula : C13H25NO

- Molecular Weight : 211.34 g/mol

- CAS Number : 39711-79-0

- Appearance : Odorless white crystalline solid

This compound activates TRPM8 receptors, which are responsible for the sensation of cold. This activation leads to a physiological cooling effect without the irritation often associated with menthol or other cooling agents . The compound's ability to selectively activate these receptors makes it an attractive alternative in various applications.

Cooling Effect

The primary biological activity of this compound is its intense cooling sensation. Studies have shown that it can produce a cooling effect comparable to menthol but without the stinging or burning sensations typically associated with menthol use . This property has made it popular in oral care products and topical applications.

Insect Repellent Properties

Research indicates that WS-3 exhibits insect-repelling activity. Gautschi and Blondeau demonstrated that this compound showed efficacy against cockroaches comparable to DEET, a widely used insect repellent . This finding suggests potential applications in pest control formulations.

Vaping Products

This compound has been identified in some vaping products, where it mimics menthol's cooling effects. Its presence raises questions about the health implications of inhaling such compounds, particularly concerning respiratory effects and potential toxicant exposure .

Case Study 1: Efficacy as an Insect Repellent

A comparative study evaluated the effectiveness of various insect repellents, including WS-3, DEET, and IR3535. The results indicated that WS-3 provided comparable protection against cockroaches while offering a more pleasant sensory experience due to its cooling effect .

Case Study 2: Cooling Sensation in Oral Care Products

In a clinical trial assessing the sensory properties of oral care products containing this compound, participants reported a significantly enhanced cooling sensation compared to those using traditional menthol-based products. The absence of irritation was noted as a key advantage, leading to higher consumer satisfaction .

Applications

| Application Area | Description |

|---|---|

| Food Industry | Used as a flavoring agent providing a cooling effect. |

| Cosmetics | Incorporated in creams and lotions for sensory appeal. |

| Pharmaceuticals | Potential use in topical analgesics for its cooling properties. |

| Insect Repellents | Effective alternative to traditional repellents like DEET. |

Propriétés

IUPAC Name |

N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNOFAIHSALQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CCC1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047039 | |

| Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid; Slight menthol like cooling effect | |

| Record name | Ethyl menthane carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39711-79-0 | |

| Record name | N-Ethyl-p-menthane-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39711-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039711790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MENTHANE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7S02945H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl menthane carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 93 °C | |

| Record name | Ethyl menthane carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.